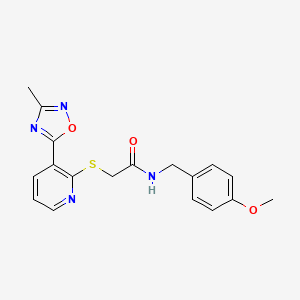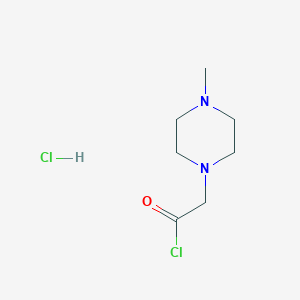
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP belongs to a class of compounds known as piperazine derivatives, which have been studied for their ability to target various receptors in the central nervous system.
Mécanisme D'action
The exact mechanism of action of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not fully activate them like a full agonist would.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the ability to increase levels of serotonin and dopamine in the brain. This can lead to increased mood, motivation, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone in lab experiments is its ability to selectively target specific receptors in the central nervous system. This allows researchers to study the effects of serotonin and dopamine on various biological processes. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for research.
Orientations Futures
There are several future directions for research on (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, including:
1. Further studies on the mechanism of action and how it interacts with specific receptors in the brain.
2. Exploration of its potential therapeutic applications, such as in the treatment of mood disorders and cognitive impairment.
3. Development of new synthetic methods for this compound that are more efficient and cost-effective.
4. Investigation of the potential side effects and safety profile of this compound.
In conclusion, this compound is a promising compound that has gained attention in scientific research for its potential therapeutic properties. Its ability to selectively target specific receptors in the central nervous system makes it a valuable tool for studying the effects of serotonin and dopamine on various biological processes. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves several steps, including the reaction of 4-(cyclopropanecarbonyl)piperazine with 3-(pyridin-2-yloxy)benzaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of approximately 220-222°C.
Applications De Recherche Scientifique
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has been studied for its potential therapeutic properties in various areas of research, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its ability to target specific receptors in the central nervous system, such as the serotonin and dopamine receptors.
Propriétés
IUPAC Name |
cyclopropyl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(15-7-8-15)22-10-12-23(13-11-22)20(25)16-4-3-5-17(14-16)26-18-6-1-2-9-21-18/h1-6,9,14-15H,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNSCLXTBMZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)


![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)

![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)

